molecular formula C15H26O2SSn B8465250 trimethyl-[2-(4-tert-butylphenyl)sulfonylethyl]stannane CAS No. 60522-34-1

trimethyl-[2-(4-tert-butylphenyl)sulfonylethyl]stannane

Cat. No.: B8465250
CAS No.: 60522-34-1
M. Wt: 389.1 g/mol
InChI Key: MRNMLVBRNCWFPR-UHFFFAOYSA-N
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Description

2-(4-tert-Butylbenzene-1-sulfonyl)ethylstannane is an organotin compound that features a stannane (tin) atom bonded to a sulfonyl group and a tert-butylbenzene moiety. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-Butylbenzene-1-sulfonyl)ethylstannane typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with an organotin reagent. One common method is the reaction of 4-tert-butylbenzenesulfonyl chloride with trimethyltin chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylbenzene-1-sulfonyl)ethylstannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamides or sulfonates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-tert-Butylbenzene-1-sulfonyl)ethylstannane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions .

Biology and Medicine

Industry

In industry, this compound could be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique reactivity and structural properties.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-tert-Butylbenzene-1-sulfonyl)ethylstannane is unique due to the presence of both a sulfonyl group and a stannane moiety, which imparts distinct reactivity and makes it a valuable reagent in organic synthesis. The combination of these functional groups allows for versatile applications in various chemical reactions and industrial processes.

Properties

CAS No.

60522-34-1

Molecular Formula

C15H26O2SSn

Molecular Weight

389.1 g/mol

IUPAC Name

2-(4-tert-butylphenyl)sulfonylethyl-trimethylstannane

InChI

InChI=1S/C12H17O2S.3CH3.Sn/c1-5-15(13,14)11-8-6-10(7-9-11)12(2,3)4;;;;/h6-9H,1,5H2,2-4H3;3*1H3;

InChI Key

MRNMLVBRNCWFPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC[Sn](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

An 80 ml, two-necked, pyrex glass Schlenk reaction tube containing a Teflon coated magnetic stir bar was swept thoroughly with nitrogen and maintained in an air-free condition. The tube was charged with 9.5 g (42.5 mmoles) of 4-t-butylphenyl vinyl sulfone, 7.0 g (42.5 mmoles) of trimethyltin hydride and 10 ml. of toluene, stoppered, and placed in a 20°C water bath. The tube was irradiated for 35 hours by a 100 watt mercury vapor lamp which was situated in a large test tube and placed in the same bath 5-10 cm. from the reaction tube. Solvent was stripped off at reduced pressure on a rotary evaporator. Recrystallization of the solid product from cyclohexane gave 11.4 g of 2-(4-t-butylphenylsulfonyl)ethyltrimethylstannane, m.p. 118°-120°C. The presence of both the sulfonyl and trimethyltin groups was indicated by the strong infrared absorption bands at 1310 cm-1, 1262 cm-1, 1145 cm-1 (--SO2 --) and 770 cm-1 ((CH3)3Sn) using a KBr disc. Nuclear magnetic resonance spectroscopy (NMR) showed the following:
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7 g
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